molecular formula C7H17Cl2FN2 B14026777 (S)-1-(3-fluoropropyl)pyrrolidin-3-amine, 2HCl

(S)-1-(3-fluoropropyl)pyrrolidin-3-amine, 2HCl

Cat. No.: B14026777
M. Wt: 219.12 g/mol
InChI Key: OCVBVCUJBIVEJG-KLXURFKVSA-N
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Description

(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 3-fluoropropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may have applications in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-CHLOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with a chlorine atom instead of fluorine.

    (S)-1-(3-BROMOPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with a bromine atom instead of fluorine.

    (S)-1-(3-IODOPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE: Similar structure with an iodine atom instead of fluorine.

Uniqueness

(S)-1-(3-FLUOROPROPYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogen-substituted analogs.

Properties

Molecular Formula

C7H17Cl2FN2

Molecular Weight

219.12 g/mol

IUPAC Name

(3S)-1-(3-fluoropropyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H15FN2.2ClH/c8-3-1-4-10-5-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m0../s1

InChI Key

OCVBVCUJBIVEJG-KLXURFKVSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CCCF.Cl.Cl

Canonical SMILES

C1CN(CC1N)CCCF.Cl.Cl

Origin of Product

United States

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